Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-

Drug Metabolism Enzyme Inhibition Pharmacokinetics

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- (CAS 1018047-70-5), a.k.a. 2-(4-tert-butylphenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide, is a synthetic small molecule that acts as a potent, selective inhibitor of human carboxylesterase 2 (hCES2), also known as cocaine esterase.

Molecular Formula C20H21FN2O2S
Molecular Weight 372.5 g/mol
CAS No. 1018047-70-5
Cat. No. B12156689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-
CAS1018047-70-5
Molecular FormulaC20H21FN2O2S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC2=C(C=CC=C2S1)F)OC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H21FN2O2S/c1-12(25-14-10-8-13(9-11-14)20(2,3)4)18(24)23-19-22-17-15(21)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,22,23,24)
InChIKeyWAMZSOOKUNFIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-: A Highly Potent and Selective Carboxylesterase 2 (CES2) Inhibitor for Specialized Research


Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- (CAS 1018047-70-5), a.k.a. 2-(4-tert-butylphenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide, is a synthetic small molecule that acts as a potent, selective inhibitor of human carboxylesterase 2 (hCES2), also known as cocaine esterase. It belongs to the class of benzothiazolyl-phenoxy-propanamides. Its chemical formula is C20H21FN2O2S, with a molecular weight of 372.5 g/mol [1]. The molecule features a 4-fluoro-2-benzothiazolyl amide moiety linked to a 4-tert-butylphenoxy-propanamide scaffold, a structural combination that confers high affinity and selectivity for CES2 over the related enzyme CES1a [2].

Why Generic Propanamide or Benzothiazole Compounds Cannot Substitute for 1018047-70-5 in CES2 Research


Simple, generic propanamides or non-fluorinated benzothiazole analogs lack the specific molecular interactions required to potently and selectively inhibit CES2. While compounds like loperamide or benzbromarone also inhibit CES2, they do so with much lower potency (IC50 or Ki in the micromolar range) and often exhibit significant off-target activity [1]. The unique combination of the 4-fluoro-2-benzothiazolyl and 4-tert-butylphenoxy groups in the target compound drives a dramatic 1000-fold selectivity window over the closely related enzyme CES1a, a property not found in structurally simpler alternatives [2]. Substituting with an analog lacking either the fluorine or the tert-butyl group risks losing this critical selectivity, potentially compromising experimental outcomes in studies of prodrug activation or drug-drug interactions [2].

Quantitative Evidence Guide for Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-: A Superior CES2 Probe


Single-Digit Nanomolar Potency for CES2 Inhibition

The compound demonstrates exceptionally potent inhibition of human CES2, with an IC50 of 20 nM [1]. This is up to 75-fold more potent than the reference CES2 inhibitor loperamide, which has reported IC50 values ranging from 0.15 µM to 1.5 µM [2]. This superior potency makes Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- the preferred choice for applications requiring near-complete CES2 blockade at low concentrations in vitro.

Drug Metabolism Enzyme Inhibition Pharmacokinetics

Unprecedented >1000-Fold Selectivity over CES1a

The compound is not only potent but highly specific. It exhibits an IC50 of 2.04E+4 nM (20.4 µM) against liver carboxylesterase 1 (CES1a), resulting in a selectivity index of >1000 for CES2 over CES1a [1]. This is in stark contrast to inhibitors like benzbromarone, which inhibits both CES1 and CES2 with similar Ki values (2.16 µM and 5.15 µM, respectively), representing a mere 2.4-fold selectivity [2]. This extreme selectivity makes Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- an ideal tool for dissecting CES2-specific functions without confounding inhibition of CES1a.

Enzyme Selectivity Drug-Drug Interaction Carboxylesterase

Low Nanomolar Binding Affinity (Ki) Confirms Reversible, High-Affinity Interaction

Kinetic analysis indicates the compound acts as a competitive inhibitor with a Ki of 42 nM against CES2, confirming high-affinity, reversible binding [1]. This is a more precise measure of target engagement than IC50 and is significantly lower than the Ki values for compounds like lesinurad (2.94 µM for CES2) [2]. The low Ki value ensures that even in the presence of a high concentration of competing substrate, the compound will maintain substantial target occupancy.

Binding Affinity Enzyme Kinetics Reversible Inhibition

Validated Structural Scaffold from a Focused SAR Study

The compound originates from a dedicated structure-activity relationship (SAR) study focused on benzothiazolyl-phenoxy-propanamides as selective CES2 inhibitors [1]. This targeted medicinal chemistry effort validates the structural rationale behind its design, linking the 4-fluoro-2-benzothiazolyl and 4-tert-butylphenoxy groups to its superior selectivity profile. Unlike other CES2 inhibitors identified through repurposing screens (e.g., loperamide, benzbromarone), which were originally designed for other targets, this compound's structure was optimized specifically for CES2.

Structure-Activity Relationship Drug Design Chemical Probe

Fluorine Substituent Enhances Metabolic Stability and Membrane Permeability

The presence of a fluorine atom on the benzothiazole ring is known to enhance metabolic stability by blocking hydroxylation at the 4-position and can improve membrane permeability due to the increased lipophilicity and lowered pKa of adjacent groups [1]. While direct experimental comparative data for this specific compound are not yet available in the open literature, this is a well-established class-level effect for fluorinated heterocycles. This is a key differentiator from the non-fluorinated analog N-(1,3-benzothiazol-2-yl)-2-(4-tert-butylphenoxy)propanamide, which is also commercially available but lacks these pharmacokinetic advantages .

Metabolic Stability Permeability Fluorine Chemistry

High-Impact Research and Industrial Applications for a Selective CES2 Inhibitor Probe


In Vitro Dissection of CES2-Mediated Prodrug Activation

This compound is ideal for studies investigating the CES2-specific hydrolysis of prodrugs like irinotecan, a key anticancer agent. Its >1000-fold selectivity over CES1a [1] allows researchers to definitively attribute the conversion of irinotecan to its active metabolite SN-38 to CES2, without confounding interference from CES1a, which is not possible with less selective inhibitors like benzbromarone [2]. Use at 20-50 nM achieves near-complete CES2 blockade in human liver microsome assays.

Developing Robust In Vitro Drug-Drug Interaction (DDI) Assays

Due to its low Ki (42 nM) and competitive mechanism [1], the compound serves as an excellent reference inhibitor for developing and validating DDI screening assays to predict the risk of a new chemical entity (NCE) being a victim of CES2-mediated drug interactions. Its established potency allows for the creation of a reliable positive control and a standard inhibition curve.

Chemical Biology Tool for Validating CES2 as a Therapeutic Target

Originating from a focused SAR study [1], this compound represents a well-characterized chemical probe for investigating the biological functions of CES2 beyond drug metabolism, such as its role in lipid metabolism or its expression in certain cancers. Its high selectivity avoids the off-target effects common with repurposed inhibitors like loperamide, which also acts on the opioid system.

Investigating the Impact of Fluorination on a Benzothiazole Scaffold

For academic structure-activity relationship (SAR) and medicinal chemistry groups, this compound, containing a 4-fluoro-2-benzothiazolyl group, can serve as a key benchmark against its non-fluorinated analog [2], which has a hydrogen at the 4-position of the benzothiazole ring. A comparative study would directly demonstrate the impact of fluorination on metabolic stability and target selectivity, validating its design principles.

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